molecular formula C23H21NO3S3 B11189229 (2E)-1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

(2E)-1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B11189229
M. Wt: 455.6 g/mol
InChI Key: ZWHXMMMLJPSJQZ-KPKJPENVSA-N
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Description

The compound (2E)-1-{7-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline core, a dithiol ring, and methoxyphenyl and prop-2-en-1-one groups, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{7-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE involves multiple steps, including the formation of the quinoline core, the introduction of the dithiol ring, and the attachment of the methoxyphenyl and prop-2-en-1-one groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{7-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.

Scientific Research Applications

(2E)-1-{7-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It may have biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2E)-1-{7-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE exerts its effects depends on its interaction with molecular targets and pathways. This may involve binding to specific enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, dithiol-containing molecules, and methoxyphenyl-substituted compounds. Examples include:

    Quinoline derivatives: Compounds with similar quinoline cores but different substituents.

    Dithiol-containing molecules: Compounds with dithiol rings that may have different functional groups attached.

    Methoxyphenyl-substituted compounds: Molecules with methoxyphenyl groups but different core structures.

Uniqueness

The uniqueness of (2E)-1-{7-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE lies in its combination of structural features, which may confer unique chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C23H21NO3S3

Molecular Weight

455.6 g/mol

IUPAC Name

(E)-1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H21NO3S3/c1-23(2)21-20(22(28)30-29-21)17-11-10-16(27-4)13-18(17)24(23)19(25)12-7-14-5-8-15(26-3)9-6-14/h5-13H,1-4H3/b12-7+

InChI Key

ZWHXMMMLJPSJQZ-KPKJPENVSA-N

Isomeric SMILES

CC1(C2=C(C3=C(N1C(=O)/C=C/C4=CC=C(C=C4)OC)C=C(C=C3)OC)C(=S)SS2)C

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C=CC4=CC=C(C=C4)OC)C=C(C=C3)OC)C(=S)SS2)C

Origin of Product

United States

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